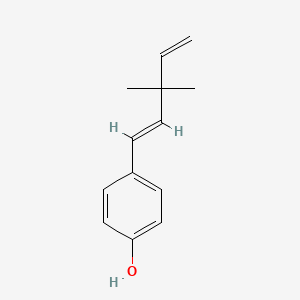
4-(3,3-Dimethyl-1,4-pentadienyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyl-1,4-pentadienyl)phenol is a natural product found in Cullen corylifolium with data available.
Aplicaciones Científicas De Investigación
Estrogenic Activity : A study by Uchiyama et al. (2008) synthesized different branched 4-nonylphenol (NP) isomers, including a compound structurally similar to 4-(3,3-Dimethyl-1,4-pentadienyl)phenol. They tested these compounds for estrogenic activities using a recombinant yeast screen system and found varying degrees of activity, suggesting potential applications in understanding estrogen receptor interactions and environmental impacts of estrogenic compounds Uchiyama et al., 2008.
Rearrangement and Transformation Studies : Research by Fráter and Schmid (1970) demonstrated the thermal transformation of compounds related to this compound. This research provides insights into the chemical behavior of such compounds under heat, which could be relevant in industrial processing or synthesis Fráter & Schmid, 1970.
Biodegradation and Environmental Impact : Tomei and Annesini (2008) discussed the biodegradation of phenolic compounds, including structures similar to this compound, in a sequencing batch reactor. This study is crucial for understanding the environmental fate and treatment of phenolic pollutants Tomei & Annesini, 2008.
Polymer Chemistry Applications : Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol, a compound with structural similarities to this compound, and incorporated it into poly(2,6-dimethyl-1,4-phenylene oxide) for potential use in alkaline anion exchange membranes. This research highlights the application in novel polymer materials Li et al., 2014.
Metabolic Pathway Studies in Microorganisms : Gabriel et al. (2005) studied the degradation of nonylphenol isomers by Sphingomonas xenophaga Bayram, a microorganism. This research provides insight into the microbial metabolism of compounds like this compound, which is important for understanding bioremediation processes Gabriel et al., 2005.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol |
InChI |
InChI=1S/C13H16O/c1-4-13(2,3)10-9-11-5-7-12(14)8-6-11/h4-10,14H,1H2,2-3H3/b10-9+ |
Clave InChI |
DKVQOAMBVKKPAM-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)(C=C)/C=C/C1=CC=C(C=C1)O |
SMILES |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
SMILES canónico |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
Sinónimos |
corylifolin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


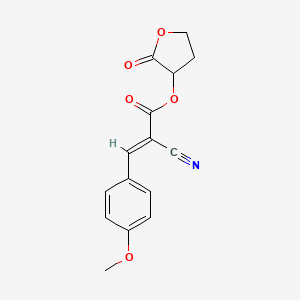
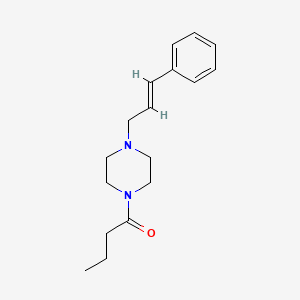
![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)
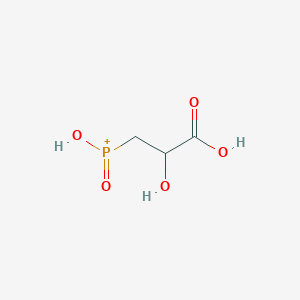


![(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1231066.png)

![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)


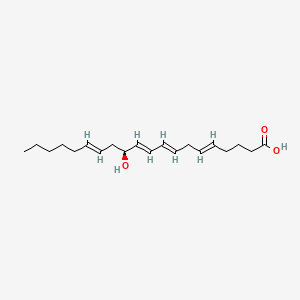
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B1231076.png)

